

5,5-Dimethylmorpholin-3-one chemical suppliers and availability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,5-Dimethylmorpholin-3-one

Cat. No.: B166811

[Get Quote](#)

5,5-Dimethylmorpholin-3-one: A Technical Guide for Researchers

For researchers and professionals in drug development, **5,5-Dimethylmorpholin-3-one** is a heterocyclic compound with potential applications as a building block in medicinal chemistry. This technical guide provides an overview of its chemical suppliers, availability, and a generalized synthetic approach, addressing the need for accessible information for this specific morpholine derivative.

Chemical Identity

IUPAC Name	5,5-Dimethylmorpholin-3-one
Synonyms	5,5-dimethyl-3-morpholinone
CAS Number	127958-62-7
Molecular Formula	C ₆ H ₁₁ NO ₂
Molecular Weight	129.16 g/mol
Structure	

Commercial Availability and Suppliers

The availability of **5,5-Dimethylmorpholin-3-one** is primarily for research purposes. The following table summarizes information from various suppliers. Please note that availability and purity may vary, and it is recommended to contact the suppliers directly for the most current information.

Supplier	Product Code/Link	Purity	Form	Notes
Sigma-Aldrich (via ChemScene LLC)	CIAH9884FBEB[1]	98%[1]	Solid[1]	Storage at 4°C is recommended. [1]
Sigma-Aldrich (via Ambeed, Inc.)	AMBH996F2A20	-	-	Further details available on the product page.
BLD Pharm	BD307231[2]	98%	-	Storage at room temperature in a dry, sealed container.[2]
COMBI-BLOCKS	-	98%	-	Further details available on the supplier's website.

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **5,5-Dimethylmorpholin-3-one** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related morpholin-3-one structures. One common approach involves the cyclization of an appropriate amino alcohol precursor.

The following diagram illustrates a generalized synthetic pathway for a 5,5-disubstituted morpholin-3-one, which could be adapted for the synthesis of **5,5-Dimethylmorpholin-3-one**.

[Click to download full resolution via product page](#)

A plausible synthetic pathway for **5,5-Dimethylmorpholin-3-one**.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the synthesis of a morpholin-3-one derivative, which may be adapted for **5,5-Dimethylmorpholin-3-one**. This protocol is based on general principles of organic synthesis and should be optimized and validated by the user.

Materials:

- 2-Amino-2-methyl-1-propanol

- Ethyl chloroacetate
- A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)
- Anhydrous solvent (e.g., ethanol, tetrahydrofuran)
- Reagents for workup and purification (e.g., water, brine, organic solvents for extraction, silica gel for chromatography)

Procedure:

- N-Alkylation:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-2-methyl-1-propanol in an anhydrous solvent.
 - Slowly add ethyl chloroacetate to the solution, possibly in the presence of a non-nucleophilic base to scavenge the formed HCl.
 - The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
 - Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).
 - Upon completion, the reaction mixture may be filtered to remove any salts, and the solvent evaporated under reduced pressure to yield the crude intermediate ester, ethyl 2-((1-hydroxy-2-methylpropan-2-yl)amino)acetate.
- Intramolecular Cyclization:
 - Dissolve the crude intermediate ester in an anhydrous solvent.
 - Add a suitable base (e.g., sodium ethoxide) to the solution to catalyze the intramolecular cyclization.
 - The reaction is typically stirred at room temperature or heated under reflux until the starting material is consumed (monitored by TLC or GC-MS).

- Upon completion, the reaction is quenched, for example, by the addition of water or a saturated aqueous solution of ammonium chloride.
- Workup and Purification:
 - The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
 - The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
 - The solvent is removed under reduced pressure to yield the crude product.
 - The crude **5,5-Dimethylmorpholin-3-one** can be purified by techniques such as column chromatography on silica gel or recrystallization.

Characterization: The structure and purity of the final product should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Context and Applications

While specific biological activities of **5,5-Dimethylmorpholin-3-one** are not extensively documented in publicly available literature, the morpholine scaffold is a well-established privileged structure in medicinal chemistry.^{[3][4]} Morpholine derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.^{[3][5][6]} The incorporation of the morpholine moiety can also improve the pharmacokinetic properties of drug candidates.^{[3][4]} Therefore, **5,5-Dimethylmorpholin-3-one** represents a valuable starting material for the synthesis of novel bioactive compounds for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,5-Dimethylmorpholin-3-one | 127958-62-7 [sigmaaldrich.com]
- 2. 127958-62-7|5,5-Dimethylmorpholin-3-one|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- To cite this document: BenchChem. [5,5-Dimethylmorpholin-3-one chemical suppliers and availability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166811#5-5-dimethylmorpholin-3-one-chemical-suppliers-and-availability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com